molecular formula C21H20FN5O2 B11681115 8-(benzylamino)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(benzylamino)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11681115
M. Wt: 393.4 g/mol
InChI Key: WQYDUFTVXNDVCR-UHFFFAOYSA-N
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Description

8-(BENZYLAMINO)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purines This compound is characterized by its unique structure, which includes a benzylamino group, a fluorophenylmethyl group, and a tetrahydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(BENZYLAMINO)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-fluorobenzylamine with a suitable purine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient and cost-effective production of the compound. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

8-(BENZYLAMINO)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: NaH, RMgX, RLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 8-(BENZYLAMINO)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-(BENZYLAMINO)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups and its potential for diverse applications. Its tetrahydropurine core and the presence of both benzylamino and fluorophenylmethyl groups contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H20FN5O2

Molecular Weight

393.4 g/mol

IUPAC Name

8-(benzylamino)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H20FN5O2/c1-25-18-17(19(28)26(2)21(25)29)27(13-15-10-6-7-11-16(15)22)20(24-18)23-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,23,24)

InChI Key

WQYDUFTVXNDVCR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=CC=C4F

Origin of Product

United States

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